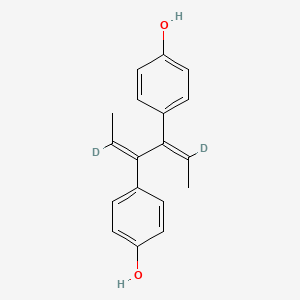

Z,Z-ジエネストロール-d2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Z,Z-Dienestrol-d2: is a deuterated compound of Z,Z-Dienestrol, which means it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research and has a CAS number of 1346606-45-8 . Deuterated compounds are often used in research to study metabolic pathways and mechanisms of action due to their stability and distinct mass differences compared to their non-deuterated counterparts.

科学的研究の応用

Chemistry: In chemistry, Z,Z-Dienestrol-d2 is used as a reference standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The deuterium atoms provide distinct signals that help in the identification and quantification of compounds .

Biology: In biological research, Z,Z-Dienestrol-d2 is used to study metabolic pathways and enzyme kinetics. The deuterium atoms act as tracers, allowing researchers to track the movement and transformation of the compound within biological systems .

Medicine: In medical research, Z,Z-Dienestrol-d2 is used to investigate the pharmacokinetics and pharmacodynamics of drugs. The compound helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .

Industry: In the industrial sector, Z,Z-Dienestrol-d2 is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of polymers, catalysts, and other advanced materials .

作用機序

Target of Action

Z,Z-Dienestrol-d2 is a synthetic, non-steroidal estrogen . Its primary targets are the estrogen receptors, which are found in various tissues including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . Estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy .

Mode of Action

Z,Z-Dienestrol-d2, like other estrogens, passively diffuses into target cells of responsive tissues . Once inside the cell, it complexes with the estrogen receptors and enters the cell’s nucleus . This interaction initiates or enhances gene transcription of protein synthesis after binding to DNA .

Biochemical Pathways

It is known that estrogens increase the hepatic synthesis of sex hormone-binding globulin (shbg), thyroid-binding globulin (tbg), and other serum proteins . They also suppress follicle-stimulating hormone (FSH) from the anterior pituitary . The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH) .

Pharmacokinetics

It is known that z,z-dienestrol is the major urinary metabolite of diethylstilbestrol (des) in all species studied so far . The description and mechanism of its formation have been studied primarily by Metzler .

Result of Action

The molecular and cellular effects of Z,Z-Dienestrol-d2’s action are similar to those of other estrogens. It relieves or lessens dryness and soreness in the vagina, itching, redness, or soreness of the vulva . Conditions that are treated with vaginal estrogens include a genital skin condition (vulvar atrophy), inflammation of the vagina (atrophic vaginitis), and inflammation of the urethra (atrophic urethritis) .

生化学分析

Biochemical Properties

Z,Z-Dienestrol-d2 interacts with various enzymes, proteins, and other biomolecules. It is metabolized to a peroxidative metabolite, Z,Z-dienestrol . This metabolic process involves the formation of reactive species, indicating that Z,Z-Dienestrol-d2 may play a role in biochemical reactions involving covalent binding to proteins and nucleic acids .

Cellular Effects

Z,Z-Dienestrol-d2 has been shown to have effects on various types of cells and cellular processes. For instance, it has been associated with tumorigenesis of rat mammary glands when used in combination with radiation . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Z,Z-Dienestrol-d2 involves its conversion to a reactive form that can bind covalently to critical cellular macromolecules, presumably DNA . This suggests that Z,Z-Dienestrol-d2 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z,Z-Dienestrol-d2 change over time. For example, it has been observed that the incidence of tumors in rats treated with Z,Z-Dienestrol-d2 was significantly lower than that observed in rats treated with diethylstilbestrol (DES), another synthetic estrogen . This indicates that Z,Z-Dienestrol-d2 may have long-term effects on cellular function .

Metabolic Pathways

Z,Z-Dienestrol-d2 is involved in metabolic pathways that lead to the formation of reactive species. It is metabolized to Z,Z-dienestrol, a peroxidative metabolite . This metabolic process involves interactions with enzymes and possibly cofactors .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z,Z-Dienestrol-d2 involves the incorporation of deuterium atoms into the Z,Z-Dienestrol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) and a deuterium source like deuterium gas (D2) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of Z,Z-Dienestrol-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure the complete incorporation of deuterium atoms. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

化学反応の分析

Types of Reactions: Z,Z-Dienestrol-d2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Z,Z-Dienestrol-d2 can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

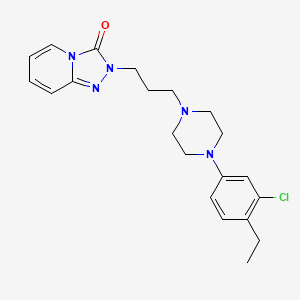

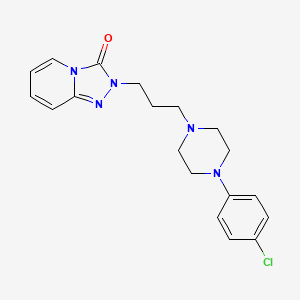

類似化合物との比較

Dienestrol: A non-deuterated analog of Z,Z-Dienestrol-d2, used in similar research applications.

Dienestrol-d6:

Dienestrol diacetate: An esterified form of Dienestrol, used for different pharmacological studies.

Uniqueness: Z,Z-Dienestrol-d2 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies. Compared to its non-deuterated and other deuter

特性

IUPAC Name |

4-[(2Z,4Z)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDFQCUYFHCNBW-RXGZYQEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/C(=C(\C)/[2H])/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B584639.png)

![2H-[1,4]Dioxepino[2,3-C]pyridine](/img/structure/B584650.png)

![4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid](/img/structure/B584651.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid](/img/structure/B584657.png)